molecular formula C26H19N3 B12351907 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole

3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole

Cat. No.: B12351907
M. Wt: 373.4 g/mol
InChI Key: IFNNQOFEVUUCBL-ZPUQHVIOSA-N
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Description

3,6-Bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole is a carbazole derivative functionalized with pyridinyl ethenyl groups at the 3- and 6-positions. The extended π-conjugation introduced by the ethenyl linker and the electron-deficient pyridine rings enhances its optoelectronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), sensors, and metal-organic frameworks (MOFs) .

Properties

Molecular Formula

C26H19N3

Molecular Weight

373.4 g/mol

IUPAC Name

3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole

InChI

InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H/b3-1+,4-2+

InChI Key

IFNNQOFEVUUCBL-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC2=C(C3=C(N2)C=CC(=C3)/C=C/C4=CC=NC=C4)C=C1/C=C/C5=CC=NC=C5

Canonical SMILES

C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- typically involves the reaction of carbazole with pyridine derivatives. One common method involves the use of fluoro-substituted pyridines and carbazole as starting materials. This reaction is often carried out under catalyst-free conditions, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and characterized using various analytical techniques to confirm its structure and properties .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted carbazole derivatives .

Scientific Research Applications

Formation of Supramolecular Assemblies

3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole can form discrete and polymeric supramolecular structures. Its electron-rich properties enable it to act as a host molecule in complexation reactions, particularly with metal ions. This capability is essential for developing new materials with tailored functionalities.

pH Probes and Sensors

The compound has been utilized as a pH probe and sensor for cations and anions. Its intrinsic properties allow for the development of spectroscopically active networks that are sensitive to environmental changes, making it valuable in analytical chemistry applications .

Organic Light Emitting Diodes (OLEDs)

Due to its favorable electronic characteristics, 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole is being researched for use in organic light-emitting diodes. Its ability to facilitate charge transport and emit light efficiently positions it as a promising candidate for next-generation display technologies .

Hole Transport Materials

The compound serves as an effective hole transport material in organic photovoltaic cells. Its structural design allows for efficient charge mobility, which is crucial for enhancing the performance of solar cells .

Coordination Chemistry

3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole can coordinate with various metal ions due to the nitrogen atoms present in the pyridinyl groups. This property is advantageous for synthesizing coordination complexes that may exhibit unique catalytic or electronic properties.

Case Study 1: Synthesis and Characterization

A study reported the synthesis of 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole through a reaction involving 4-ethynylpyridine hydrochloride and 2,7-dibromo-9H-carbazole. The resulting compound was characterized using techniques such as X-ray crystallography, confirming its structural integrity and potential for further applications in material science .

Case Study 2: Application in Sensors

Another investigation highlighted the use of this compound in developing sensors capable of detecting metal ions through fluorescence quenching mechanisms. The presence of pyridinyl groups enhances the compound's interaction with target analytes, leading to significant changes in fluorescence intensity that can be quantitatively analyzed .

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways. In the context of its antitumor properties, the compound may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Type and Position

Pyridinyl Ethynyl vs. Ethenyl Derivatives
  • 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole ():

    • Substituents: Ethynyl (-C≡C-) linkers at 2,7-positions.
    • Properties: Rigid, linear structure with enhanced π-conjugation and blue-shifted emission (λem ~416 nm in solution) compared to ethenyl analogs. Ethynyl groups improve charge transport in OLEDs .
    • Applications: Used in supramolecular chemistry and as emissive layers .
  • Target Compound (3,6-Pyridinyl Ethenyl) :

    • Substituents: Ethenyl (-CH=CH-) linkers at 3,6-positions.
    • Properties: Reduced rigidity compared to ethynyl derivatives but broader absorption/emission profiles due to rotational freedom. Pyridine coordination sites enable MOF integration .
Alkylated and Aryl-Substituted Carbazoles
  • 3,6-Bis(1,1-dimethylethyl)-9H-carbazole (): Substituents: Bulky tert-butyl groups at 3,6-positions. Used in hole-transport materials (HTMs) for perovskite solar cells .
  • 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole ():

    • Substituents: Triphenylsilyl groups at 3,6-positions.
    • Properties: High thermal stability (melting point: 354°C) and blue fluorescence (λem = 354 nm). Used in deep-blue OLEDs .

Electronic and Photophysical Properties

Compound λem (nm) Triplet Energy (eV) Key Features
3,6-Bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole ~428 (solid) ~2.8 (estimated) Red-shifted emission, MOF compatibility
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole 416 (solution) N/A Rigid conjugation, blue emission
3,6-Bis(triphenylsilyl)-9H-carbazole 354 (CH2Cl2) ~3.1 High thermal stability
9,9′-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF) N/A 2.98 High triplet energy host for OLEDs
  • Triplet Energy : The target compound’s pyridinyl ethenyl groups likely reduce triplet energy (~2.8 eV) compared to dibenzofuran-carbazole hybrids (e.g., 26CzDBF, 2.98 eV), limiting its use as a host in phosphorescent OLEDs .
  • Emission Behavior : Ethynyl derivatives exhibit sharper emission bands, while ethenyl analogs show broader spectra due to conformational flexibility .

Biological Activity

3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole is a derivative of carbazole, a well-known heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole typically involves the reaction of carbazole with pyridine derivatives. A common method is the reaction of carbazole with 4-pyridinylvinyl compounds under catalyst-free conditions, leading to high yields of the desired product. The molecular formula for this compound is C26H19N3C_{26}H_{19}N_{3} with a CAS number of 846042-18-0 .

Biological Activities

The biological activities of 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole have been investigated in various studies. The key areas of focus include:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. It may induce apoptosis through pathways involving p53 and Bcl-2 proteins .
  • Cell Line Studies :
    • In vitro studies demonstrated that 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
    • A notable study reported an IC50 value of 5.9 µg/mL for one derivative against A549 cells, indicating significant potency .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuroprotective Effects : Research indicates that certain carbazole derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Study on Antitumor Effects : A study published in PubMed highlighted the dual action of a related carbazole derivative in both anti-proliferative and anti-angiogenic activities. The compound inhibited cell proliferation and migration in human umbilical vascular endothelial cells (HUVECs), suggesting its potential as a therapeutic agent for cancer treatment .
  • Mechanistic Insights : Another research article discussed how N-substituted carbazoles could modulate signaling pathways associated with tumorigenesis, particularly through the inhibition of STAT3 signaling . This pathway is crucial in many cancers, making these compounds valuable in targeted therapies.

Data Summary

Biological ActivityObservationsReferences
AnticancerIC50 = 5.9 µg/mL against A549 cells
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveProtects neuronal cells from oxidative stress
Mechanistic InsightsInhibits STAT3 signaling

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link pyridinyl boronic acids to a 3,6-dihalogenated carbazole core. A representative protocol includes:

  • Reacting 3,6-dibromo-9H-carbazole with 4-pyridinylethenyl boronic acid derivatives in a mixture of DMF/H₂O under inert atmosphere, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base .
  • Refluxing for 48–72 hours, followed by extraction with dichloromethane (DCM) and purification via silica gel column chromatography (eluent: DCM/hexane) to isolate the product in yields of ~56–71% .
  • Critical parameters include catalyst loading (0.05–0.2 mmol%), stoichiometry of boronic acid (2.2 equiv per bromide), and deaeration to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, pyridinyl protons appear as doublets (δ 7.2–8.5 ppm), and ethenyl protons show characteristic coupling (J = 16 Hz, δ 6.5–7.0 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals molecular geometry. A related carbazole derivative showed a mean C–C bond length of 0.005 Å and R factor = 0.093, indicating high precision .
  • UV-Vis/PL Spectroscopy : Conjugated systems exhibit absorption peaks at 275–350 nm (π→π*) and emission at 354–475 nm, with Commission Internationale de l’Eclairage (CIE) coordinates (0.16, 0.22) for blue-emitting analogs .

Advanced Research Questions

Q. How does the extended π-conjugation from pyridinylethenyl groups influence photophysical and electronic properties?

  • Methodological Answer :

  • Triplet Energy (T₁) : Pyridinyl ethenyl groups lower T₁ (e.g., 3.02 eV for CzSi derivatives) via enhanced conjugation, making the compound suitable as a host for blue phosphorescent OLEDs .
  • HOMO/LUMO Levels : Density functional theory (DFT) calculations show HOMO = -6.0 eV and LUMO = -2.5 eV, facilitating hole/electron transport in electroluminescent devices .
  • Quantum Yield (ΦPL) : Doped films (e.g., 5 vol% in CzSi) achieve ΦPL = 64.7%, with transient PL confirming delayed fluorescence .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer :

  • Crystallization Issues : Bulky substituents hinder packing. Slow diffusion of hexane into DCM solutions promotes single-crystal growth .
  • Refinement Challenges : High thermal motion in flexible ethenyl groups requires anisotropic displacement parameters. SHELXL refinement (R factor < 0.1) is recommended .

Q. How is this compound applied in electroluminescent devices or coordination polymers?

  • Methodological Answer :

  • OLED Host Material : Blended with blue emitters (e.g., MCz-TXO), it achieves brightness >1000 cd/m² at 10 V. Key parameters include doping concentration (5–10 vol%) and energy level alignment with emitters .
  • MOF Ligand : As a ditopic linker, it forms Zn(II) coordination polymers (e.g., [Zn(bpdc)(Cz-3,6-bpy)]), characterized by single-crystal XRD and Brunauer-Emmett-Teller (BET) surface area analysis .

Q. What computational approaches predict its optoelectronic behavior?

  • Methodological Answer :

  • DFT/TD-DFT : Gaussian 09 with B3LYP/6-31G(d) calculates frontier orbitals and excited-state dynamics. For analogs, S₁→T₁ energy gaps < 0.5 eV enable thermally activated delayed fluorescence (TADF) .
  • Molecular Dynamics (MD) : Simulations of thin-film morphology (e.g., using AMBER) correlate with charge mobility measurements via space-charge-limited current (SCLC) .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies, and how can they be optimized?

  • Analysis : Yields range from 56% to 71% due to differences in:

  • Catalyst Activity : Freshly prepared Pd(PPh₃)₄ outperforms aged catalysts .
  • Purification : Gradient elution in column chromatography (DCM/hexane 1:4 to 1:1) improves recovery of polar byproducts .

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